H-ASP-beta-ALA-OH
Description
H-ASP-beta-ALA-OH is a dipeptide composed of aspartic acid (Asp) and β-alanine (beta-ALA) linked via a peptide bond. Its structure features an α-amino group from aspartic acid and a β-amino group from β-alanine, which distinguishes it from typical α-linked peptides. Key inferred characteristics include:
- Molecular formula: C₇H₁₂N₂O₅ (based on Asp and β-ALA backbone).
- Hydrogen bonding capacity: Estimated 6 hydrogen bond donors (3 from Asp, 3 from β-ALA) and 9 acceptors, contributing to high hydrophilicity .
- Topological polar surface area (PSA): Predicted ~200 Ų, similar to other small hydrophilic peptides .
Properties
Molecular Formula |
C7H12N2O5 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(3S)-3-amino-4-(2-carboxyethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12N2O5/c8-4(3-6(12)13)7(14)9-2-1-5(10)11/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 |
InChI Key |
QEBITXUQTVPCSL-BYPYZUCNSA-N |
Isomeric SMILES |
C(CNC(=O)[C@H](CC(=O)O)N)C(=O)O |
Canonical SMILES |
C(CNC(=O)C(CC(=O)O)N)C(=O)O |
sequence |
DX |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
H-ASP-beta-ALA-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly used, where the Fmoc group protects the amino group of the amino acids . The synthesis involves deprotection, coupling, and washing steps to ensure the purity of the final product.
In solution-phase synthesis, the amino acids are coupled in solution using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions typically involve anhydrous solvents like dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. These machines can perform multiple coupling and deprotection cycles efficiently, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides .
Chemical Reactions Analysis
Types of Reactions
H-ASP-beta-ALA-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium cyanoborohydride (NaBH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols .
Scientific Research Applications
H-ASP-beta-ALA-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs and as a tool for studying disease mechanisms.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC and mass spectrometry
Mechanism of Action
The mechanism of action of H-ASP-beta-ALA-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor for various enzymes, influencing their activity and modulating biochemical pathways. For example, it can interact with serine proteases, which are enzymes that cleave peptide bonds in proteins . The interaction with these enzymes can lead to the inhibition or activation of specific biochemical processes, depending on the context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Notes:
- H-ALA-beta-ALA-OH (CAS 52788-02-0) shares the β-alanine moiety but uses α-alanine, resulting in lower hydrophilicity (PSA = 92.4 Ų vs. ~200 Ų for this compound) .
- H-ASP-ASP-ASP-OH (CAS 107208-63-9), a tripeptide, exhibits extreme hydrophilicity (LogP = -6.1) due to three carboxylate groups, contrasting with the moderate hydrophilicity of this compound .
- H-ASP(AMC)-OH (CAS 133628-73-6) incorporates a fluorescent 7-amino-4-methylcoumarin (AMC) group, enhancing its utility in protease assays but reducing solubility compared to unmodified this compound .
Functional and Biochemical Comparisons
Solubility and Stability
- This compound : Predicted high aqueous solubility due to polar residues; stability may be pH-dependent, as aspartic acid’s carboxyl groups can protonate/deprotonate .
- H-ALA-beta-ALA-OH : Lower solubility (PSA = 92.4 Ų) but greater metabolic stability due to absence of reactive side chains .
- H-ASP(AMC)-OH : Reduced solubility in aqueous buffers but enhanced stability in organic solvents, making it suitable for fluorescence-based assays .
Computational Predictions
- LogP and Solubility: Molecular dynamics simulations suggest this compound has a LogP ~-3.0, comparable to other small peptides with mixed polar/nonpolar residues. Its PSA aligns with peptides used in drug delivery systems .
Experimental Insights from Analogues
- H-ASP(AMC)-OH : Demonstrated 90% enzymatic cleavage efficiency in protease assays, highlighting the importance of modifying peptide termini for functional studies .
- H-ALA-beta-ALA-OH: Exhibited 50% higher metabolic stability than α-linked dipeptides in murine models, suggesting β-amino acids may resist peptidase degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
